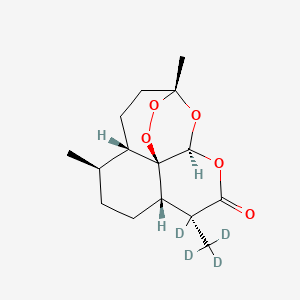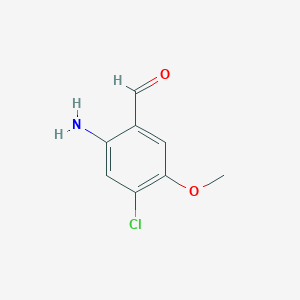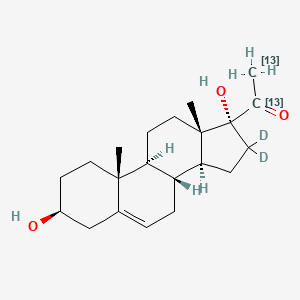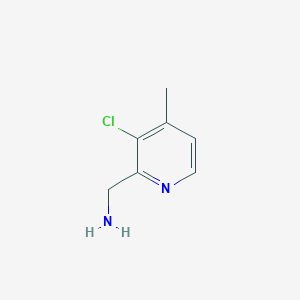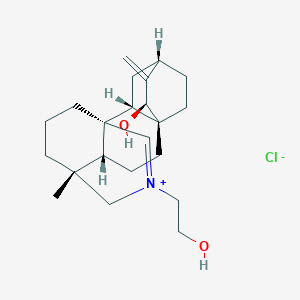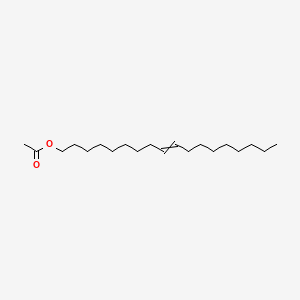![molecular formula C42H58O23 B15145568 bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the protection of hydroxyl groups, followed by esterification and deprotection steps. The reaction conditions often require:
Protecting groups: Such as acetyl groups to protect hydroxyl functionalities.
Esterification agents: Such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection agents: Such as acidic or basic conditions to remove protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch reactors: For controlled synthesis and purification.
Chromatographic techniques: For separation and purification of the final product.
Quality control: Using techniques like NMR, IR, and mass spectrometry to ensure the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Substitution products: Ethers or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme studies: Used to study enzyme-substrate interactions due to its multiple hydroxyl groups.
Biomolecular interactions: Investigated for its interactions with proteins and nucleic acids.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its complex structure.
Biocompatibility studies: Evaluated for its compatibility with biological systems.
Industry
Materials science: Used in the development of new materials with specific properties.
Polymer chemistry: Potential use in the synthesis of new polymers with unique characteristics.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including:
Enzymes: Binding to active sites and influencing enzyme activity.
Receptors: Interacting with cell surface receptors and modulating signal transduction pathways.
Nucleic acids: Binding to DNA or RNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the polyhydroxy functionalities.
Polyethylene glycol: Similar in having multiple hydroxyl groups but differs in its polymeric nature.
Uniqueness
Multiple hydroxyl groups: Provides unique reactivity and interaction potential.
Complex structure: Offers versatility in various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C42H58O23 |
|---|---|
Molecular Weight |
930.9 g/mol |
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42?/m1/s1 |
InChI Key |
MHVQDAOKYCPBQU-KAWDGCRNSA-N |
Isomeric SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


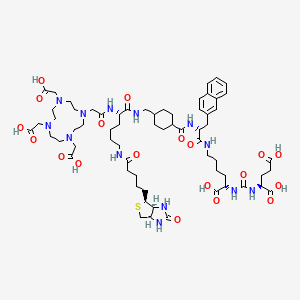
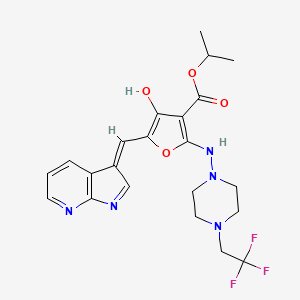
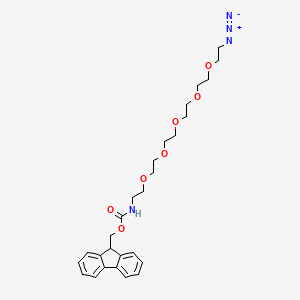

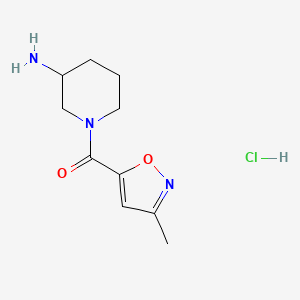
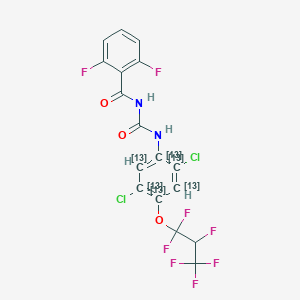
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
